2,2-Bis(decyl)propane-1,3-dithiol
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Overview
Description
2,2-Bis(decyl)propane-1,3-dithiol is a chemical compound with the molecular formula C23H48S2 and a molecular weight of 388.77 g/mol . It is also known by its IUPAC name, 2,2-didecyl-1,3-propanedithiol . This compound is characterized by the presence of two decyl groups attached to a propane-1,3-dithiol backbone, making it a dithiol compound.
Preparation Methods
The synthesis of 2,2-Bis(decyl)propane-1,3-dithiol typically involves the reaction of 2,2-bis(hydroxymethyl)propane-1,3-diol with decyl bromide in the presence of a base such as sodium hydride . The reaction is carried out in anhydrous conditions to prevent the formation of unwanted by-products. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
2,2-Bis(decyl)propane-1,3-dithiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiol groups can lead to the formation of disulfides, while reduction can yield thiols .
Scientific Research Applications
2,2-Bis(decyl)propane-1,3-dithiol has several scientific research applications. In chemistry, it is used as a reagent for the protection of carbonyl compounds through the formation of dithianes . In biology, it is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with metal ions . In industry, it is used in the synthesis of polymers and as a stabilizer for various chemical processes .
Mechanism of Action
The mechanism of action of 2,2-Bis(decyl)propane-1,3-dithiol involves its ability to form stable complexes with metal ions through its dithiol groups . These complexes can interact with various molecular targets and pathways, leading to changes in the activity of enzymes and proteins . The compound’s ability to undergo redox reactions also plays a role in its mechanism of action, as it can participate in electron transfer processes and modulate the redox state of biological systems .
Comparison with Similar Compounds
2,2-Bis(decyl)propane-1,3-dithiol can be compared to other dithiol compounds such as propane-1,3-dithiol and 1,2-ethanedithiol . While all these compounds contain dithiol groups, this compound is unique due to the presence of two decyl groups, which impart different physical and chemical properties . For example, the decyl groups increase the compound’s hydrophobicity and influence its solubility in organic solvents . This makes it more suitable for certain applications compared to other dithiol compounds .
Properties
IUPAC Name |
2,2-didecylpropane-1,3-dithiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48S2/c1-3-5-7-9-11-13-15-17-19-23(21-24,22-25)20-18-16-14-12-10-8-6-4-2/h24-25H,3-22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOBKNJGRTUUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCCCC)(CS)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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